2-amino-N'-benzoylbenzohydrazide

Description

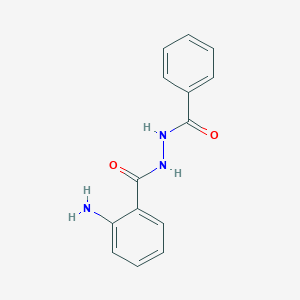

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N'-benzoylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFZPINUJVSKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28864-27-9 | |

| Record name | 1-(2-Aminobenzoyl)-2-benzoylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways

Traditional synthetic approaches to 2-amino-N'-benzoylbenzohydrazide and its analogs are well-documented, typically involving condensation reactions or the use of reactive intermediates derived from accessible starting materials like anthranilic acid and isatoic anhydride (B1165640).

The core of this compound synthesis lies in the formation of the hydrazide linkage, a specific type of amide bond. This is generally accomplished by reacting an activated form of 2-aminobenzoic acid (anthranilic acid) with benzoyl hydrazide. Common amidation protocols involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the terminal nitrogen of the benzoyl hydrazide.

One such method involves the in situ generation of an anthraniloyl chloride. nih.gov This highly reactive acyl chloride is not typically isolated but is formed in the reaction mixture and immediately reacts with the hydrazide present. This approach leverages the higher nucleophilicity of the hydrazide's NH2 group compared to the aniline (B41778) NH2 group already present in the anthranilic acid moiety. nih.gov While effective, these methods often require careful control of reaction conditions to avoid side reactions and can produce moderate yields. nih.gov

The construction of amide bonds is a fundamental process in organic chemistry, traditionally involving the activation of carboxylic acids into more reactive forms like acyl halides, anhydrides, or esters, which then react with an amine or hydrazide. nih.gov However, these classical methods can be complicated by the need for protecting groups and can generate significant chemical waste. nih.govresearchgate.net

Alternative and often more convenient starting materials for the synthesis of this compound are isatoic anhydride and esters of anthranilic acid (anthranilates).

Isatoic anhydride serves as a stable and easily handled precursor that effectively acts as an activated form of anthranilic acid. The reaction of isatoic anhydride with a hydrazide, such as benzoyl hydrazide, in a suitable solvent like dimethylformamide (DMF) and in the presence of a base like triethylamine (B128534) (Et3N), provides a direct route to the desired N,N'-diacylhydrazine. nih.gov This method proceeds by nucleophilic attack of the hydrazide on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent formation of the final product after workup. nih.gov

Another established pathway begins with anthranilate esters, such as methyl anthranilate or ethyl anthranilate. google.comresearchgate.net These compounds can undergo condensation with hydrazides to form the corresponding benzamide (B126) derivatives. researchgate.net

A summary of common synthetic methods is presented below:

| Method | Precursors | Key Reagents/Conditions | Typical Yield | Reference |

| A | Isatoic anhydride, Benzoyl hydrazide | Triethylamine (Et3N), Dimethylformamide (DMF), Room Temperature | Moderate | nih.gov |

| B | Anthranilic acid, Benzoyl hydrazide | 1,1'-Carbonyldiimidazole (CDI) | 47% | nih.gov |

| C | Anthranilic acid, Benzoyl hydrazide | In situ formation of anthraniloyl chloride | Moderate | nih.gov |

Advancements in Green Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing this compound and related compounds. These advancements aim to reduce solvent usage, minimize energy consumption, and utilize catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. For the synthesis of hydrazide and benzamide derivatives, microwave heating provides rapid and uniform energy transfer to the reaction mixture, facilitating the efficient formation of the amide bond. This technique often allows for reactions to be conducted in minimal solvent or even under solvent-free conditions, further enhancing its green credentials.

The development of catalytic and solvent-free reaction conditions represents a significant step forward in the sustainable synthesis of amide and hydrazide compounds. Research is ongoing to identify effective catalysts that can facilitate the direct coupling of carboxylic acids and hydrazides without the need for stoichiometric activating agents, which generate significant waste.

Solvent-free, or solid-state, reactions involve grinding or heating the solid reactants together, often in the presence of a catalyst. This approach eliminates the need for potentially toxic and volatile organic solvents, simplifying purification procedures and reducing environmental impact. While specific solvent-free protocols for this compound are still emerging, the broader success of this technique for amide bond formation suggests its high potential for this specific synthesis.

Process Optimization and Reaction Condition Studies

Optimizing the synthesis of this compound is crucial for its potential application in various fields. Studies in this area focus on systematically varying reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key parameters that are typically investigated include:

Solvent: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF are commonly used for reactions involving isatoic anhydride. nih.gov

Base: In reactions starting from isatoic anhydride, a base such as triethylamine is often necessary to facilitate the reaction. nih.gov The type and amount of base can affect the reaction outcome.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. Many established procedures are conducted at room temperature. nih.gov

Reaction Time: The duration of the reaction is monitored to determine the point of maximum product formation. For instance, the reaction of isatoic anhydride with hydrazides can take up to 18 hours to reach completion. nih.gov

Purification Method: Recrystallization from suitable solvents, such as ethyl acetate/hexane, is a common method to obtain the purified product. nih.gov

Through meticulous study of these variables, synthetic protocols can be refined to be more efficient, reliable, and scalable. For example, a reported synthesis of this compound via the activation of anthranilic acid with CDI yielded the product in 47% yield after purification. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of 2-amino-N'-benzoylbenzohydrazide, offering precise insights into its proton and carbon framework.

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound. In a study utilizing dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the chemical shifts for each unique proton and carbon atom have been assigned.

In the ¹H NMR spectrum, the two amide (NH) protons appear as distinct broad singlets at high chemical shifts, δ 10.38 and δ 10.17 ppm, indicative of their deshielded environment and involvement in hydrogen bonding. The primary amine (NH₂) protons on the anthraniloyl ring resonate as a broad singlet at δ 6.43 ppm. The aromatic protons of the two phenyl rings appear in the range of δ 6.55 to δ 7.93 ppm.

The ¹³C NMR spectrum shows two signals for the carbonyl carbons at δ 168.3 and δ 166.0 ppm, corresponding to the two different amide groups. The carbon atom attached to the amino group (C-NH₂) is highly shielded and appears at δ 149.9 ppm. The remaining aromatic carbons resonate within the expected range of δ 112.56 to δ 132.7 ppm.

¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Spectrum Type | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR (500 MHz) | 10.38 (bs, 1H) | NH |

| 10.17 (bs, 1H) | NH | |

| 7.93 (brs, 2H) | Aromatic H | |

| 7.61 (bs, 2H) | Aromatic H | |

| 7.52 (s, 2H) | Aromatic H | |

| 7.20 (s, 1H) | Aromatic H | |

| 6.75 (s, 1H) | Aromatic H | |

| 6.55 (s, 1H) | Aromatic H | |

| 6.43 (bs, 2H) | NH₂ | |

| ¹³C NMR (125 MHz) | 168.3 | C=O |

| 166.0 | C=O | |

| 149.9 | Aromatic C-NH₂ | |

| 132.7 | Aromatic C | |

| 132.3 | Aromatic C | |

| 131.8 | Aromatic C | |

| 128.5 | Aromatic C | |

| 128.2 | Aromatic C | |

| 127.5 | Aromatic C | |

| 116.5 | Aromatic C | |

| 114.7 | Aromatic C | |

| 112.56 | Aromatic C |

Data sourced from reference . bs = broad singlet, s = singlet, brs = broad singlet.

Conformational analysis investigates the different spatial arrangements of a molecule arising from rotation around its single bonds. For this compound, key rotations occur around the C-C and C-N bonds of the hydrazide backbone. These rotations determine the relative orientation of the two aromatic rings and the planarity of the amide groups. While specific dynamic NMR studies or detailed computational conformational analyses for this compound are not extensively documented in the reviewed literature, studies on similar hydrazide derivatives often reveal restricted rotation around the amide C-N bond due to its partial double bond character. csic.esuzh.ch This can lead to the existence of different stable conformers, which may be observable at low temperatures using dynamic NMR techniques. csic.es Such studies are essential for understanding how the molecule's shape influences its interactions in different environments. libretexts.org

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Benzohydrazides can exhibit amide-iminol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, converting the amide group (-C(=O)-NH-) into an iminol group (-C(OH)=N-). semanticscholar.org

While this equilibrium has not been quantified specifically for this compound, studies on closely related compounds like 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide provide strong evidence for its occurrence. researchgate.netcore.ac.uk In solution, particularly in solvents like DMSO, both the amide and iminol forms can coexist. core.ac.uk This is often detected in ¹H NMR spectra by the appearance of a signal attributable to the iminol -OH proton, alongside the amide -NH protons. researchgate.netmdpi.com The amide form is generally the dominant tautomer, especially in the solid state. core.ac.uk The presence of the iminol tautomer, even in small amounts, can significantly influence the molecule's chemical reactivity and its ability to coordinate with metal ions. semanticscholar.orgmdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in this compound. The IR spectrum, typically recorded using a KBr pellet, shows several characteristic absorption bands.

The N-H stretching vibrations are particularly informative. The primary amino group (NH₂) gives rise to bands around 3408 cm⁻¹. The secondary amine (NH) of the hydrazide linkage shows a stretching band at 3272 cm⁻¹. The presence of two strong carbonyl (C=O) stretching bands at 1674 cm⁻¹ and 1645 cm⁻¹ confirms the existence of two distinct amide environments within the molecule. An additional band at 1614 cm⁻¹ is attributed to N-H bending vibrations or aromatic C=C stretching. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3408 | N-H stretch (primary amine, NH₂) |

| 3272 | N-H stretch (secondary amide, NH) |

| 1674 | C=O stretch (Amide I) |

| 1645 | C=O stretch (Amide I) |

| 1614 | N-H bend / Aromatic C=C stretch |

Data sourced from reference .

Raman spectroscopy, which is complementary to IR, is also sensitive to molecular vibrations. Although specific Raman spectra for this compound were not found in the searched literature, characteristic bands would be expected. These would include strong signals for the aromatic ring breathing modes (around 1000-1600 cm⁻¹) and the C=O stretch (Amide I band, near 1650 cm⁻¹). horiba.comnih.gov Raman spectroscopy can be particularly useful for studying samples in aqueous solution. nih.gov

The presence of multiple hydrogen bond donors (the NH and NH₂ groups) and acceptors (the carbonyl oxygen atoms) allows this compound to form extensive intermolecular hydrogen bonds. nih.gov The N-H stretching frequencies observed in the IR spectrum are lower than those for free, non-hydrogen-bonded amines, which is direct evidence of such interactions in the solid state.

While a definitive crystal structure for this specific compound is not available in the reviewed literature, analyses of similar benzohydrazide (B10538) structures consistently reveal the formation of hydrogen-bonded chains or networks. researchgate.netnih.govcore.ac.uk Typically, intermolecular N-H···O hydrogen bonds link molecules together, with an amide proton from one molecule interacting with a carbonyl oxygen of a neighboring molecule. researchgate.netcore.ac.uk These interactions are fundamental in governing the crystal packing and solid-state architecture of the compound.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides precise mass data, confirming the compound's elemental composition.

For this compound (C₁₄H₁₃N₃O₂), the protonated molecule [M+H]⁺ is observed. The calculated monoisotopic mass for this ion, [C₁₄H₁₄N₃O₂]⁺, is 256.1081 m/z. Experimental findings from HRMS analysis show a value of 256.1080 m/z, which is in excellent agreement with the theoretical value and confirms the molecular formula.

The fragmentation of this compound under mass spectrometry, typically through collision-induced dissociation (CID), can be predicted based on the principles of fragmentation for amides, hydrazines, and aromatic compounds. The structure contains several bonds susceptible to cleavage, leading to a characteristic fragmentation pattern that helps in its structural confirmation.

Key potential fragmentation pathways include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazine (B178648) derivatives, which would lead to the formation of two primary fragment ions: the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the 2-aminobenzoyl radical cation ([NH₂C₆H₄CO]•⁺) at m/z 120, or their corresponding hydrazinyl fragments.

Cleavage of the Amide C-N bonds: The two amide bonds (CO-NH) are also susceptible to cleavage. Breakage of the C-N bond on the benzoyl side would yield the benzoyl cation (m/z 105). Cleavage on the aminobenzoyl side would result in the 2-aminobenzoyl cation ([NH₂C₆H₄CONHNH₂]⁺).

Loss of small molecules: Neutral losses, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO), are also possible from the molecular ion or subsequent fragment ions.

A study on the fragmentation of deprotonated diacylhydrazine derivatives suggests that intramolecular rearrangement can lead to the formation of acid anions. scienceopen.com While this study was conducted in negative ion mode, it highlights the complex fragmentation behaviors possible for this class of compounds. Another study on related phthalazine-1,4-dione derivatives also shows fragmentation pathways involving the loss of specific moieties, which supports the predicted cleavage patterns for this compound. raco.cat

A summary of the primary ions in the mass spectrometric analysis is presented below.

| Ion | Formula | Mass (m/z) | Identification |

| [M+H]⁺ | [C₁₄H₁₄N₃O₂]⁺ | 256.1 | Molecular Ion |

| Fragment 1 | [C₇H₅O]⁺ | 105.0 | Benzoyl cation |

| Fragment 2 | [C₇H₆NO]⁺ | 120.0 | 2-Aminobenzoyl cation |

This interactive table summarizes the key ions identified or predicted in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information about the crystal system, molecular geometry, and intermolecular interactions that dictate the crystal packing.

However, for this compound, published reports describe the compound as a "white amorphous solid". Amorphous materials, by definition, lack the long-range periodic order characteristic of a crystalline solid. Consequently, single-crystal X-ray diffraction analysis cannot be performed on this substance, and as of now, no crystallographic data has been deposited in structural databases like the Cambridge Crystallographic Data Centre (CCDC).

The following subsections describe the type of information that would be obtained from X-ray crystallography, should a crystalline form of the compound be successfully prepared and analyzed in the future.

Should a crystalline sample be obtained, the first step in structural analysis would be the determination of the unit cell parameters and the crystal system. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. This classification is based on the symmetry of the crystal lattice.

Further analysis would identify the specific space group, which describes the complete symmetry of the atomic arrangement within the crystal. For instance, studies on similar benzohydrazide derivatives have revealed crystallization in common space groups such as the monoclinic P2₁/c or C2/c, and the orthorhombic Pna2₁. researchgate.netmjcce.org.mk The space group provides crucial information about the presence of symmetry elements like rotation axes, screw axes, mirror planes, and inversion centers.

A full crystal structure solution would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data allows for a detailed understanding of the molecular conformation in the solid state. Key parameters of interest would include the planarity of the two phenyl rings, the geometry of the hydrazide linker (-CO-NH-NH-CO-), and the orientation of the amino group. In similar structures, intramolecular hydrogen bonds, for example between an N-H donor and a carbonyl oxygen acceptor, can significantly influence the molecular conformation, often leading to the formation of stable, planar ring-like motifs. mjcce.org.mk

A hypothetical data table for bond parameters is shown below, illustrating the type of data that would be generated.

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| C=O | ~1.23 | O=C-N | ~122° |

| N-N | ~1.41 | C-N-N | ~118° |

| C-N (amide) | ~1.34 | N-N-C | ~115° |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120° |

| C-NH₂ | ~1.37 | H-N-H | ~109° |

This interactive table presents expected bond lengths and angles based on typical values for similar functional groups.

Crystal packing analysis reveals how individual molecules arrange themselves to form the bulk crystalline material. This arrangement is governed by a network of intermolecular interactions. For this compound, the primary amino group (-NH₂) and the two amide N-H groups are strong hydrogen bond donors, while the two carbonyl oxygen atoms are strong hydrogen bond acceptors.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has been a pivotal tool in the theoretical analysis of 2-amino-N'-benzoylbenzohydrazide, providing a framework to understand its electronic structure, stability, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap suggests higher reactivity. mdpi.com

For this compound, DFT calculations have been employed to determine the energies of these orbitals. One study calculated the HOMO-LUMO gap to be 4.105 eV using the B3LYP method. researchgate.net The analysis of HOMO and LUMO is crucial for understanding the charge transfer within the molecule. mdpi.comscirp.org Generally, a molecule with a large HOMO-LUMO gap is considered to have high kinetic stability and low chemical reactivity. mdpi.com

Table 1: Calculated HOMO-LUMO Energy Gaps for a Related Compound

| Method | HOMO (a.u) | LUMO (a.u) | Energy Gap (eV) |

|---|---|---|---|

| DFT//B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT//PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF//3-21G | -0.09169 | -0.31379 | 8.340 |

| MP2//3-21G | -0.08263 | -0.30646 | 5.98 |

Data derived from a theoretical study on a related benzohydrazide (B10538) derivative. researchgate.net

Tautomeric Stability and Energy Profiling

Tautomerism, the interconversion of structural isomers, is a key aspect of the chemistry of this compound and related compounds. researchgate.netsonar.ch DFT calculations are instrumental in assessing the relative stabilities of different tautomeric forms. jocpr.comscirp.org For instance, in a study of related Schiff bases, the thione tautomer was found to be more stable than the thiol form by a significant energy margin. mdpi.com The relative energies of tautomers can be influenced by the solvent environment, and theoretical calculations can model these effects. sonar.chjocpr.com The energy barrier between tautomers determines the feasibility of their interconversion. sonar.ch

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which aids in the structural characterization of this compound. mdpi.com Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com For example, the calculated vibrational frequencies in the IR spectrum and the chemical shifts in the NMR spectrum can be correlated with specific functional groups and atomic environments within the molecule. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, it has been primarily used to investigate its potential interactions with biological macromolecules like DNA. mdpi.com

Ligand-Target Interaction Modeling

Molecular docking studies have been performed to model the interaction between this compound and DNA. mdpi.com These simulations can reveal potential binding sites and the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov The N-acyl hydrazone skeleton, present in this compound, is known to interact with hydrogen-bond acceptor and donor sites in biological targets. nih.gov

Binding Affinity Prediction

Binding affinity, a measure of the strength of the interaction between a ligand and its target, can be estimated using molecular docking simulations. mdpi.comnih.gov The docking score, often expressed in kcal/mol, provides a prediction of the binding energy. biorxiv.org For derivatives of this compound, docking studies have shown good binding with DNA. mdpi.com The predicted binding affinity helps in prioritizing compounds for further experimental testing. biorxiv.orgarxiv.org

Molecular Dynamics Simulations for Conformational Sampling

As of the current literature review, specific molecular dynamics (MD) simulation studies focused solely on this compound for the purpose of conformational sampling have not been reported. However, MD simulations represent a powerful computational tool that is highly applicable for such investigations. mdpi.comresearchgate.net

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. These simulations are governed by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. mdpi.com By solving Newton's equations of motion for the system, the trajectory of each atom can be determined, providing a detailed picture of the molecule's conformational landscape. researchgate.net

For this compound, an MD simulation would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions. Over the course of the simulation, the molecule would be observed to rotate around its single bonds, leading to a variety of different three-dimensional arrangements or conformations. By analyzing the simulation trajectory, researchers can identify the most stable (lowest energy) conformations and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might bind to a receptor or other biological target, as its shape plays a key role in molecular recognition. Novel hydrazide-hydrazone derivatives have been studied using MD simulations to understand their interaction with biological targets like DNA gyrase B. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies available in the scientific literature for this compound. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.rokoreascience.kr

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. chalcogen.ro To perform a QSAR study, a dataset of structurally related compounds with known biological activities (e.g., inhibitory concentrations) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). arabjchem.org

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. chalcogen.ro

While no QSAR model exists for this compound itself, studies on related benzohydrazide and hydrazide-hydrazone derivatives have been conducted. chalcogen.roarabjchem.orgderpharmachemica.com For instance, 3D-QSAR studies on p-hydroxybenzohydrazide derivatives have been performed to understand their antimicrobial activity. derpharmachemica.com A hypothetical QSAR study for a series of 2-amino-N'-aroylbenzohydrazide derivatives could be designed to explore how different substituents on the benzoyl ring affect a particular biological activity, such as cytotoxicity or enzyme inhibition. The insights gained from such a study would be invaluable for the rational design of more potent analogues.

Reactivity and Derivatization Chemistry

Functional Group Interconversions on the Hydrazide Moiety

The hydrazide functional group (-CO-NH-NH-CO-) in 2-amino-N'-benzoylbenzohydrazide is a key site for chemical modifications. The two nitrogen atoms and the adjacent carbonyl groups confer a unique reactivity profile. The N,N′-diacylhydrazine (DACHZ) structure is a point of interest for creating derivatives with potential biological applications. mdpi.comnih.gov

The two NH protons of the hydrazide moiety are observable in ¹H-NMR spectroscopy, typically appearing as broad singlets between δ 10.11 and 10.88 ppm. mdpi.comnih.gov These protons are acidic and can be deprotonated, allowing for reactions such as alkylation or acylation at the nitrogen atoms. The reactivity can be influenced by the electronic nature of the substituents on the aromatic rings.

Furthermore, the hydrazide can participate in condensation reactions with various electrophiles. For instance, reaction with aldehydes or ketones can lead to the formation of hydrazone derivatives, although cyclization is often a competing and more favorable pathway, especially with the ortho-amino group present.

Reactions at the Aromatic Amino Group

The primary aromatic amino group (-NH₂) on the anthranilic acid portion of the molecule is a highly reactive nucleophilic center. Its reactivity is evident in various spectroscopic and synthetic contexts. In ¹H-NMR spectra, the protons of the amino group typically appear as a broad singlet between δ 6.42 and 6.87 ppm. mdpi.comnih.gov

This amino group can undergo a variety of classical aromatic amine reactions:

Acylation: Reaction with acid chlorides or anhydrides can form the corresponding N-acyl derivatives.

Alkylation: The amino group can be alkylated using alkyl halides. waters.com

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

Schiff Base Formation: Condensation with aldehydes and ketones can form imines (Schiff bases), which can be further reduced or used as intermediates in cyclization reactions. nih.gov

The reactivity of the amino group is also influenced by substituents on the anthranilic ring. For example, the introduction of an electron-withdrawing nitro group at the 5-position (para to the amino group) shifts the ¹H-NMR signal of the NH₂ protons downfield to around δ 7.70 ppm, indicating a decrease in electron density and nucleophilicity. mdpi.comnih.gov

Cyclization Reactions and Heterocyclic Ring Formation

One of the most significant aspects of the reactivity of this compound and its analogues is their propensity to undergo intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. The ortho-disposition of the amino group and the hydrazide side chain provides an ideal geometry for these ring-closing reactions.

Key heterocyclic systems synthesized from this scaffold include:

Quinazolinones: These are commonly formed through reactions that involve the amino group and the adjacent amide carbonyl. For example, 2-methylamino-N'-(benzoyl)benzohydrazide derivatives, when treated with ethyl chloroformate in the absence of a base, can lead to quinazolin-4(1H)-one structures. researchgate.net

Benzotriazepines: The same starting materials, 2-methylamino-N'-(substituted benzoyl)benzohydrazides, can be directed to form seven-membered benzotriazepin-5(2H)-one rings under different reaction conditions, such as using ethyl chloroformate in the presence of potassium hydroxide, or by using carbon disulfide. researchgate.net

Indazoloquinazolinones: A copper(I)-mediated intramolecular cyclization of 2-amino-N'-arylbenzohydrazides with 2-nitrobenzaldehydes has been reported to yield indazoloquinazolinones.

These cyclization reactions are often sensitive to reaction conditions, such as the choice of reagent, solvent, and the presence or absence of a base, which can dictate the final heterocyclic product. researchgate.net

Table 1: Selected Cyclization Reactions and Products

| Starting Material Analogue | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Methylamino-N'-(benzoyl)benzohydrazide | Ethyl chloroformate | Quinazolin-4(1H)-one | researchgate.net |

| 2-Methylamino-N'-(benzoyl)benzohydrazide | Ethyl chloroformate / KOH | Benzotriazepin-5(2H)-one | researchgate.net |

| 2-Methylamino-N'-(benzoyl)benzohydrazide | Carbon disulfide / KOH | Benzotriazepin-5(2H)-one derivative | researchgate.net |

| 2-Amino-N'-arylbenzohydrazide | 2-Nitrobenzaldehyde / CuI | Indazoloquinazolinone |

Exploration of Novel Reaction Pathways and Mechanisms

Research into this compound has also uncovered novel reaction pathways beyond traditional transformations. A notable area of exploration is its behavior in photochemical reactions.

DNA Photocleavage: Certain derivatives of this compound have been investigated as DNA photocleaving agents. mdpi.com Upon absorption of UV-A light, these molecules can become photoexcited and generate reactive oxygen species (ROS), which subsequently lead to the cleavage of DNA strands. mdpi.com This mechanism suggests potential applications in photodynamic therapy. The efficiency of this process is dependent on the substituents on the aromatic rings; for instance, derivatives with a halogen at the para-position of the anthranilic acid moiety have shown enhanced activity. mdpi.comnih.gov

Base-Mediated Cyclizations: Novel base-mediated cyclization reactions have been explored for related structures. For example, the treatment of 2-(5-hydroxy-1-pentynyl)benzonitriles with sodium methoxide (B1231860) in DMSO at high temperatures leads to the formation of 4-amino-2,3-dihydronaphtho[2,3-b]furans, demonstrating a powerful method for constructing complex polycyclic systems from simple precursors. nih.gov While not directly involving this compound, this highlights the potential for base-induced intramolecular cyclizations in related systems containing amino and reactive side-chain functionalities.

The study of these novel pathways provides deeper insight into the electronic properties and reactivity of the molecule and opens avenues for new synthetic applications. nih.gov

Synthesis of Substituted Derivatives and Analogues

A significant body of research has focused on the synthesis of substituted derivatives and analogues of this compound to modulate its chemical and biological properties. These syntheses typically involve either building the molecule from substituted precursors or modifying the parent scaffold.

Several synthetic strategies have been employed:

Condensation with Substituted Hydrazides: A common method involves the condensation of N-methylisatoic anhydride (B1165640) with various substituted benzoic acid hydrazides to prepare a library of 2-methylamino-N'-(substituted benzoyl)benzohydrazides. researchgate.net

In Situ Acid Chloride Formation: An alternative and efficient approach involves the in situ generation of an anthraniloyl chloride from the corresponding substituted anthranilic acid. This reactive intermediate is then immediately treated with a desired aroyl or heteroaroyl hydrazide to yield the final diacylhydrazine product. mdpi.comnih.gov This method avoids the isolation of the often-unstable acid chloride.

Modification of the Anthranilic Acid Ring: Derivatives can be synthesized starting from substituted anthranilic acids. For example, using 5-chloro-, 5-bromo-, 5-iodo-, or 5-nitroanthranilic acid allows for the introduction of these groups onto the benzohydrazide (B10538) core, which has been shown to significantly influence the molecule's DNA photocleaving ability. mdpi.comnih.gov

Modification of the Benzoyl Moiety: Similarly, using substituted benzoyl hydrazides (e.g., 4-chlorobenzoyl hydrazide) in the condensation step allows for systematic variation of the substituents on the second aromatic ring. mdpi.com

These synthetic efforts have produced a wide array of derivatives, enabling detailed structure-activity relationship (SAR) studies.

Table 2: Examples of Synthesized Derivatives and Analogues

| Derivative Name | Synthetic Precursors | Key Feature | Reference |

|---|---|---|---|

| 2-Amino-N'-(4-chlorobenzoyl)benzohydrazide | Anthranilic acid, 4-Chlorobenzoyl hydrazide | Chlorine on benzoyl ring | mdpi.com |

| 2-Amino-5-bromo-N'-(benzoyl)benzohydrazide | 5-Bromoanthranilic acid, Benzoyl hydrazide | Bromine on anthraniloyl ring | mdpi.comnih.gov |

| 2-Amino-5-iodo-N'-(benzoyl)benzohydrazide | 5-Iodoanthranilic acid, Benzoyl hydrazide | Iodine on anthraniloyl ring | mdpi.comnih.gov |

| 2-Methylamino-N'-(4-chlorobenzoyl)benzohydrazide | N-Methylisatoic anhydride, 4-Chlorobenzoyl hydrazide | N-methylation and chlorine substitution | researchgate.net |

| 2-Amino-5-nitro-N'-(benzoyl)benzohydrazide | 5-Nitroanthranilic acid, Benzoyl hydrazide | Nitro group on anthraniloyl ring | mdpi.comnih.gov |

Coordination Chemistry of 2 Amino N Benzoylbenzohydrazide and Its Analogues

Design and Synthesis of Metal Complexes

The formation of metal complexes with 2-amino-N'-benzoylbenzohydide hinges on the ligand's structural features and its ability to chelate with metal ions.

Ligand Design and Chelation Sites (e.g., N,O-donor functionalities)

2-amino-N'-benzoylbenzohydrazide is a versatile ligand possessing multiple potential donor sites for metal coordination. Its structure contains several functional groups with lone pairs of electrons, primarily nitrogen and oxygen atoms, making it an effective chelating agent. The key donation sites include:

The amino group (-NH2) nitrogen. researchgate.net

The carbonyl oxygen (C=O) of the amide group.

The nitrogen atom of the hydrazide linkage (-NH-NH-).

Hydrazone ligands can coordinate with metal ions in different forms, often through a keto-enol tautomerism. In the enolic form, the deprotonated oxygen and the azomethine nitrogen can act as bidentate donors. arabjchem.orgbiomedgrid.com For this compound and its analogues, coordination typically occurs in a bidentate or tridentate fashion. For instance, related hydrazide ligands have been shown to coordinate to metal ions through the oxygen atom and the hydrazine (B178648) nitrogen atom, forming a stable five-membered chelate ring. researchgate.netat.ua The presence of the amino group provides an additional potential coordination site, enhancing the ligand's versatility. researchgate.net

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II))

The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with refluxing. redalyc.org Transition metal ions such as cobalt(II), nickel(II), and copper(II) readily form complexes with this class of ligands.

For example, the complexation of the analogous ligand 2-amino-N(2-aminobenzoyl) benzohydrazide (B10538) (ABH) with Co(II), Ni(II), and Cu(II) chlorides and bromides has been reported. researchgate.net Elemental analysis of these complexes suggested a general stoichiometry of [M(ABH)X2], where M is the metal ion and X is the halide. researchgate.net Similarly, hydrazones derived from 2-aminobenzoylhydrazide have been shown to form stable complexes with Co(II), Ni(II), and Cu(II), often resulting in octahedral or tetrahedral geometries depending on the specific ligand and metal ion. researchgate.net The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:1 and 1:2 being common. nih.govnih.gov The non-electrolytic nature of many of these complexes in solution indicates that the anions are part of the coordination sphere. nih.gov

Structural Characterization of Coordination Compounds

The precise structure and bonding in these coordination compounds are elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the ligand to the metal ion. The comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the key functional groups involved in bonding.

ν(C=O) and ν(N-H) bands: A significant shift, typically to a lower wavenumber, of the carbonyl stretching vibration (ν(C=O)) is a strong indicator of its coordination to the metal center. redalyc.org Similarly, changes in the N-H stretching bands suggest the involvement of the nitrogen atoms in chelation. nih.gov

New Bands: The appearance of new bands in the far-IR region of the complex's spectrum can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change Upon Complexation |

|---|---|---|

| ν(N-H) | 3150-3300 | Shift and/or broadening |

| ν(C=O) (Amide I) | ~1650 | Shift to lower frequency |

| ν(C=N) (in enol form) | ~1605 | Shift to lower frequency |

| ν(M-N) | Not Present | Appears at 530-570 |

| ν(M-O) | Not Present | Appears at 460-485 |

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in proposing the geometry of the coordination environment. nih.gov The spectra of the complexes typically show bands arising from:

Intra-ligand transitions (π→π and n→π):** These transitions, originating within the ligand's electronic system, are often shifted in energy upon complexation. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) bands: New bands that are not present in the free ligand's spectrum may appear, corresponding to the transfer of electron density from the ligand's orbitals to the metal's d-orbitals. frontiersin.org

d-d transitions: For transition metal complexes with unpaired d-electrons (like Co(II), Ni(II), Cu(II)), weak absorption bands corresponding to electronic transitions between the split d-orbitals can be observed. The position and number of these bands are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral, or square planar). libretexts.org

X-ray Diffraction Studies of Metal Complexes

While spectroscopic data provide valuable clues, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination compound. Although specific crystal structures for this compound complexes are not widely reported, studies on closely related hydrazone complexes reveal common coordination geometries.

For instance, X-ray studies on Ni(II) and Cu(II) complexes with other hydrazone ligands have confirmed distorted octahedral, square planar, and trigonal bipyramidal geometries. redalyc.orgnih.govbrunel.ac.uk In these structures, the ligand typically binds as a bidentate or tridentate chelator, forming stable five- or six-membered rings with the central metal ion. at.ua The remaining coordination sites on the metal are occupied by other ligands, such as water molecules or anions like chloride. nih.gov

Investigation of Magnetic Properties of Metal Complexes

Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in a complex, which in turn provides insight into the oxidation state and the stereochemistry of the central metal ion. neliti.com

The magnetic moments of Co(II), Ni(II), and Cu(II) complexes are particularly informative. Research on a very close analogue, the nickel(II) complex of 2-amino-N-(2′-carboxyphenyl)benzamide, has been conducted to determine its paramagnetic susceptibility. researchgate.net

Co(II) complexes (d⁷): High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M., while tetrahedral complexes have moments between 4.2 and 4.8 B.M. arabjchem.orgredalyc.org A reported Co(II) hydrazone complex with an octahedral structure had a magnetic moment of 4.81 μB. acs.org

Ni(II) complexes (d⁸): Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, showing magnetic moments in the range of 2.8–3.3 B.M. christuniversity.in Tetrahedral Ni(II) complexes have higher moments, typically 3.2–4.1 B.M., whereas square planar complexes are usually diamagnetic (μeff ≈ 0). arabjchem.orgchristuniversity.in

Cu(II) complexes (d⁹): Having one unpaired electron, Cu(II) complexes generally show magnetic moments slightly above the spin-only value, typically in the range of 1.7–2.2 B.M., regardless of the specific geometry. arabjchem.org A magnetic susceptibility of 1.86 μB has been reported for an octahedral Cu(II) hydrazone complex. acs.org

These magnetic moment values help to distinguish between possible geometries suggested by spectroscopic data. redalyc.org For example, a Ni(II) complex with a magnetic moment of ~3.2 B.M. would be consistent with an octahedral geometry, whereas a moment near zero would strongly suggest a square planar arrangement. christuniversity.in

| Metal Ion (d-count) | Coordination Geometry | Typical Magnetic Moment (μB) |

|---|---|---|

| Co(II) (d⁷) | Octahedral (High-spin) | 4.3 - 5.2 |

| Co(II) (d⁷) | Tetrahedral | 4.2 - 4.8 |

| Ni(II) (d⁸) | Octahedral | 2.8 - 3.3 |

| Ni(II) (d⁸) | Tetrahedral | 3.2 - 4.1 |

| Ni(II) (d⁸) | Square Planar | ~0 (Diamagnetic) |

| Cu(II) (d⁹) | Various | 1.7 - 2.2 |

Electronic Properties and Charge Transfer Phenomena in Coordination Entities

The electronic spectra of first-row transition metal complexes with this compound and its analogues are dominated by bands that provide significant information about the coordination environment around the metal ion. The nature of the ligand, which can act as a neutral or deprotonated species, and the specific metal ion are crucial factors influencing the observed electronic transitions.

Aroylhydrazones, the class of compounds to which this compound belongs, are known to form stable complexes with various transition metals. Spectroscopic investigations of these complexes reveal that the ligand typically coordinates to the metal ion through the carbonyl oxygen and the azomethine nitrogen atoms. The electronic absorption spectra of the free ligands usually exhibit high-energy bands corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N and C=O groups. Upon complexation, these intraligand bands may shift, and new, lower-energy bands appear due to d-d and charge transfer transitions.

For instance, in many Schiff base complexes derived from aroylhydrazones, the intraligand π–π* transitions of the aromatic chromophore and n−π* transitions of the azomethine groups are observed in the ultraviolet region. nih.gov These bands often experience a shift upon coordination with a metal ion. nih.gov

d-d Transitions:

The transitions of electrons between the d-orbitals of the central metal ion, which are split in energy by the ligand field, are known as d-d transitions. These transitions are typically weak in intensity and are observed in the visible or near-infrared region of the spectrum. The energy and number of d-d bands are indicative of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the d-electron configuration of the metal ion.

For example, octahedral Co(II) complexes often display absorption bands corresponding to the transitions from the 4T1g(F) ground state to higher energy states. samipubco.com Similarly, Ni(II) complexes in an octahedral environment exhibit characteristic transitions from the 3A2g ground state. samipubco.com The electronic spectra of Cu(II) complexes can also suggest their geometry, with broad bands in the visible region often being indicative of distorted octahedral or square planar arrangements. samipubco.comredalyc.org

Charge Transfer (CT) Transitions:

Charge transfer transitions involve the movement of an electron between a molecular orbital that is predominantly ligand in character and one that is predominantly metal in character. These transitions are generally much more intense than d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based d-orbital. These transitions are more likely to occur when the ligand has easily oxidizable, high-energy lone pairs of electrons and the metal is in a high oxidation state with low-lying empty or partially filled d-orbitals. The spectra of some aroylhydrazone complexes show bands that can be attributed to LMCT. samipubco.comresearchgate.net

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal d-orbital to an empty π* orbital of the ligand. This type of transition is favored when the metal is in a low oxidation state and the ligand possesses low-energy empty π-acceptor orbitals.

The electronic spectra of coordination compounds of this compound and its analogues provide a detailed picture of their electronic structure. The analysis of d-d transitions helps in elucidating the geometry around the metal center, while the position and intensity of charge transfer bands offer information about the nature of the metal-ligand bonding.

Below is a representative table summarizing typical electronic spectral data for transition metal complexes with ligands analogous to this compound, illustrating the types of transitions observed.

| Metal Ion | Proposed Geometry | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Band Assignment |

| Co(II) | Octahedral | ~900, ~621 | - | 4T1g(F) → 4T2g(F), 4T1g(F) → 4T1g(P) |

| Ni(II) | Octahedral | ~995, ~667 | - | 3A2g → 3T2g(F), 3A2g → 3T1g(F) |

| Cu(II) | Distorted Octahedral/Square Planar | ~638 | - | 2B1g → 2Eg (d-d transition) |

| Zn(II) | Tetrahedral | ~395 | - | Ligand-to-Metal Charge Transfer (LMCT) |

Note: The data in this table is illustrative and compiled from studies on analogous aroylhydrazone complexes. Specific values for this compound complexes may vary.

Biological and Pharmacological Investigations Mechanism Oriented

Antimicrobial Activity Evaluation

Derivatives of benzohydrazide (B10538) have demonstrated a range of antimicrobial activities. While specific mechanistic studies on 2-amino-N'-benzoylbenzohydrazide are limited, the broader class of hydrazones and related compounds have been investigated for their antibacterial and antifungal properties.

The antibacterial potential of hydrazide-hydrazone derivatives has been noted, with some compounds showing significant activity against Gram-positive bacteria. The presence of an aromatic ring and amino acid moieties in related structures is believed to contribute to their antibacterial effects. For instance, certain amino acid-(N'-benzoyl) hydrazide derivatives have exhibited activity comparable to ampicillin (B1664943) against Staphylococcus aureus and Escherichia coli mdpi.com. The mechanism of action for antibacterial agents can vary, with some inhibiting bacterial cell wall synthesis, while others may interfere with essential metabolic pathways or protein synthesis. For example, some antimicrobial agents are known to interact with components of the cell wall that are absent in Gram-negative bacteria, providing a potential hint to their mechanism of action nih.gov.

The antifungal activity of benzohydrazide and its derivatives has been explored against various phytopathogenic fungi. While the precise mechanisms for this compound are not extensively detailed in the available literature, related compounds have been shown to exert their effects through several pathways. These include the inhibition of crucial enzymes like succinate (B1194679) dehydrogenase and laccase, as well as targeting the plasma membrane of fungal cells, leading to increased permeability and cell disruption. Additionally, some N-benzoyl amino acid derivatives have shown notable activity against fungal strains such as Fusarium temperatum and Aspergillus fumigatus scielo.org.mx. The structural features of these compounds, including the benzoyl moiety, are thought to be important for their antifungal action.

Antiviral Activity and Mechanistic Insights (e.g., HIV-1 Vif inhibition)

The viral infectivity factor (Vif) of Human Immunodeficiency Virus Type 1 (HIV-1) is an essential protein for viral replication in the presence of the host's natural antiviral defense mechanism, the APOBEC3G (A3G) protein. Vif functions by targeting A3G for degradation, thus preventing its incorporation into new viral particles where it would otherwise inhibit viral replication. As Vif has no known human counterparts, it represents an attractive target for antiviral drug development.

Small molecules have been identified that can antagonize Vif function. These inhibitors can act by increasing the cellular levels of A3G in a Vif-dependent manner, leading to enhanced incorporation of A3G into virions and subsequent inhibition of viral infectivity. One such identified small molecule, RN-18, was shown to enhance Vif degradation, but only in the presence of A3G, and to increase cytidine (B196190) deamination of the viral genome, a hallmark of A3G activity.

While there is no direct evidence in the reviewed literature specifically linking this compound to the inhibition of HIV-1 Vif, its chemical structure presents features that could potentially interact with the Vif-A3G axis. Further research would be necessary to explore this possibility.

Antitumor and Cytotoxicity Mechanisms (e.g., DNA photocleavage, cell line studies, enzyme inhibition)

Research has indicated that this compound and its derivatives possess antitumor and cytotoxic properties, with DNA photocleavage being a significant mechanism of action.

DNA Photocleavage: Diacylhydrazine bridged anthranilic acids, including 2-amino-N'-aroyl(het)arylhydrazides, have been synthesized and investigated for their ability to cleave DNA upon photoirradiation. These compounds exhibit high absorption in the UV-A region of the electromagnetic spectrum, making them suitable for studies involving "harmless" irradiation. Upon activation with UV-A light, these molecules can induce DNA cleavage. The efficiency of this process is influenced by the substituents on the aromatic rings. For instance, derivatives with a halogen at the para-position relative to the amino group have shown enhanced photocleavage activity. The proposed mechanism involves the generation of reactive oxygen species upon irradiation, which then leads to the cleavage of DNA strands.

Cell Line Studies: The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. In a study involving melanoma CarB cell lines, the iodo derivative of 2-amino-N'-aroylbenzohydrazide was identified as a potent cytotoxic agent. The parent compound, this compound, along with other derivatives, was also tested, and its cytotoxic effects were documented.

| Compound | Cell Line | Activity | Concentration |

|---|---|---|---|

| 2-amino-N'-(4-iodobenzoyl)benzohydrazide (derivative 17) | CarB (Melanoma) | High cytotoxicity | 100 µM |

| 2-amino-N'-(4-chlorobenzoyl)-5-iodobenzohydrazide (derivative 9) | CarB (Melanoma) | Slight phototoxicity | 100 µM |

Enzyme Inhibition: The 2-aminobenzothiazole (B30445) scaffold, which shares structural similarities with the aminobenzoyl portion of this compound, has been extensively studied for its anticancer properties through enzyme inhibition. These compounds have been shown to inhibit a variety of kinases involved in cancer cell signaling pathways, such as VEGFR-2, PI3Kγ, and CDKs nih.govnih.gov. For example, a 2-aminobenzothiazole derivative was found to be a potent inhibitor of VEGFR-2 with an IC50 of 97 nM and displayed excellent antiproliferative activity against several cancer cell lines nih.gov. This suggests that enzyme inhibition could be another potential mechanism contributing to the antitumor activity of this compound and its analogues.

Anti-inflammatory Mechanisms (e.g., prostaglandin (B15479496) modulation in non-human models)

Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation. The enzymes involved in PGE2 synthesis, such as cyclooxygenases (COX), are common targets for anti-inflammatory drugs nih.gov. Recent research has focused on developing agents that can suppress the generation of PGE2.

Structurally related N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as novel agents that can suppress the cytokine-stimulated generation of PGE2 in rat mesangial cells escholarship.orgmdpi.com. Certain derivatives demonstrated potent inhibition of PGE2 generation with EC50 values in the nanomolar range and exhibited in vivo anti-inflammatory activity greater than that of indomethacin (B1671933) escholarship.orgmdpi.com. While these studies were not conducted on this compound itself, the findings suggest that compounds with a 2-aminobenzoyl-related core structure have the potential to modulate prostaglandin pathways, which could be a mechanism for anti-inflammatory effects. One study on novel N-phenylcarbamothioylbenzamides showed that these compounds exhibit anti-inflammatory effects and potently inhibit PGE2 synthesis researchgate.net.

Antioxidant Activity Assessment

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells. The antioxidant activity of various benzohydrazide and related heterocyclic derivatives has been evaluated through different in vitro assays.

Substituted N'-benzoylhydrazone derivatives have been assessed for their antioxidant properties using hydroxyl radical and 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assays. The results indicated that some of these derivatives possess promising antioxidant activities. Similarly, studies on benzimidazole/benzothiazole-2-carboxamides, which have structural similarities to the title compound, have also shown antioxidant potential nih.gov. The presence of amino and hydroxyl groups on the aromatic rings is often associated with enhanced antioxidant capacity. For instance, a newly synthesized asymmetric diimine Schiff base containing a benzoic acid moiety showed good antioxidant activity in DPPH radical scavenging, ferrous ion chelation, and total antioxidant activity assays icontechjournal.com. The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

| Assay | Compound Class | Observed Activity |

|---|---|---|

| DPPH Radical Scavenging | Substituted N'-benzoylhydrazones | Promising antioxidant activity |

| Hydroxyl Radical Scavenging | Substituted N'-benzoylhydrazones | Promising antioxidant activity |

| Ferrous Ion Chelation | Asymmetric diimine Schiff base with benzoic acid | Good antioxidant activity |

| Total Antioxidant Activity (Phosphomolybdenum assay) | Asymmetric diimine Schiff base with benzoic acid | Good antioxidant activity |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of derivatives based on the this compound scaffold is significantly influenced by the nature and position of substituents on its aromatic rings. Structure-activity relationship (SAR) studies, while not exhaustive for this specific parent compound, have been conducted on closely related series of N,N'-diacylhydrazines, revealing key structural features that modulate their biological activities, including anticancer and insecticidal properties.

Influence of Substituents on the 2-Aminobenzoyl Moiety

Modifications to the 2-aminobenzoyl portion of the molecule can have a profound impact on biological activity. For instance, in studies of related 2-acylamino-substituted N'-benzylbenzohydrazide derivatives, the introduction of a halogen atom at what corresponds to the 5-position of the 2-aminobenzoyl ring was found to be crucial for acaricidal activity. This suggests that electron-withdrawing groups in this position can enhance potency.

Influence of Substituents on the N'-Benzoyl Moiety

The N'-benzoyl ring offers a wide scope for structural modification, and SAR studies have shown that substituents on this ring significantly affect biological outcomes. In the investigation of 2-amino-N′-aroyl(het)arylhydrazides as potential anticancer agents and DNA photocleavers, a series of analogues with different substituents on the N'-aroyl ring were synthesized and evaluated.

The parent compound, this compound, served as a benchmark. The introduction of halogen atoms (chloro and iodo) at the para-position of the N'-benzoyl ring was explored. These modifications are known to alter the electronic and lipophilic properties of the molecule, which can in turn affect cell permeability and target binding. The study revealed that these halogenated derivatives retained or in some cases enhanced biological activity. Specifically, the presence of a halogen at the para-position of the N'-benzoyl ring appeared to be a necessary feature for efficient DNA photocleavage under UV-A irradiation.

The electronic nature of the substituents on the N'-benzoyl ring plays a critical role. While electron-withdrawing groups like halogens were tolerated or beneficial for DNA photocleavage, the introduction of a strong electron-withdrawing nitro group on the N'-benzoyl ring also led to modulation of activity.

Interactive Data Table: SAR of 2-Amino-N'-aroylbenzohydrazide Derivatives

The following table summarizes the findings from a study on the cytotoxicity and DNA photocleavage ability of various 2-amino-N'-aroylbenzohydrazide derivatives. The study highlights how substitutions on both the 2-aminobenzoyl (Ring A) and N'-benzoyl (Ring B) moieties influence their biological effects.

| Compound | Ring A Substituent (R1) | Ring B Substituent (R2) | DNA Photocleavage Activity | Cytotoxicity against Melanoma CarB Cell Lines |

|---|---|---|---|---|

| This compound | H | H | Moderate | Noted |

| 5-chloro-2-amino-N'-benzoylbenzohydrazide | 5-Cl | H | Active | Noted |

| 2-amino-N'-(4-chlorobenzoyl)benzohydrazide | H | 4-Cl | Active | Potent |

| 2-amino-N'-(4-iodobenzoyl)benzohydrazide | H | 4-I | Potent | Most Potent |

| 5-nitro-2-amino-N'-benzoylbenzohydrazide | 5-NO2 | H | Inactive | Noted |

| 2-amino-N'-(4-nitrobenzoyl)benzohydrazide | H | 4-NO2 | Moderate | Noted |

Potential Applications Beyond Traditional Pharmacology

Materials Science Applications

The inherent properties of 2-amino-N'-benzoylbenzohydrazide, such as its ability to form stable complexes and participate in the formation of extended networks, make it a valuable component in the design of new materials with specific functionalities.

Corrosion Inhibition Properties

The prevention of metal corrosion is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are effective corrosion inhibitors. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Derivatives of 2-aminobenzohydrazide have shown promise as corrosion inhibitors for mild steel in acidic media. For instance, 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide (ATMBH), a related compound, has been demonstrated to be an effective mixed-type inhibitor in a 0.5 M H₂SO₄ solution. rsc.org The inhibitory action is attributed to the adsorption of the molecule on the steel surface, a process that follows the Langmuir adsorption isotherm. This suggests the formation of a monolayer of the inhibitor on the metal. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed the effectiveness of these types of compounds in mitigating corrosion. rsc.org The presence of multiple adsorption sites, including the amino group, carbonyl groups, and the aromatic rings, facilitates a strong interaction with the metal surface.

A similar compound, N-benzylidene-2-aminobenzimidazol (BA), has also been investigated as a corrosion inhibitor for mild steel in corrosive solutions, showing good inhibiting impact. researchgate.net The mechanism is believed to involve the formation of a metal complex between the inhibitor molecule and the metal surface. researchgate.net

Table 1: Corrosion Inhibition Efficiency of a Related Benzohydrazide (B10538) Derivative

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

| 0.05 | 55 |

| 0.1 | 68 |

| 0.15 | 75 |

| 0.2 | 82 |

| 0.25 | 88 |

| 0.5 | 93 |

Note: The data presented is for a related benzohydrazide derivative and is intended to be illustrative of the potential corrosion inhibition properties of compounds with similar functional groups.

Development of Organic and Hybrid Materials

The structural framework of this compound makes it a suitable building block for the synthesis of more complex organic and hybrid materials. Its ability to act as a precursor for heterocyclic compounds is a key feature in this regard. For example, it can be used in copper-catalyzed intramolecular cyclization reactions to form indazoloquinazolinones, a class of compounds with interesting photophysical and electronic properties.

The development of such materials is part of a broader effort in materials science to create novel substances with tailored properties for specific applications, ranging from electronics to photonics. The functional groups present in this compound allow for further chemical modifications, enabling the fine-tuning of the final material's characteristics.

Sensing Applications and Fluorescent Probe Development

Fluorescent probes are indispensable tools in various scientific disciplines, including chemistry, biology, and environmental science, for the detection of specific analytes with high sensitivity and selectivity. nih.govmdpi.com The development of these probes often relies on designing molecules that exhibit a change in their fluorescence properties upon interaction with the target species. nih.govnih.gov

The 1,8-naphthalimide (B145957) scaffold is a well-known fluorophore used in the development of fluorescent probes. mdpi.com While direct studies on this compound as a fluorescent probe are limited, its structural motifs are relevant to the design of such sensors. For instance, probes for detecting species like hydrogen sulfide (B99878) (H₂S) have been developed based on nucleophilic aromatic substitution reactions. mdpi.com These probes often incorporate a reactive site that, upon interaction with the analyte, triggers a change in the electronic structure of the fluorophore, leading to a detectable fluorescence response. mdpi.com

The design of effective fluorescent probes requires careful consideration of factors such as selectivity, sensitivity, response time, and biocompatibility for biological applications. mdpi.commdpi.com Researchers have developed various strategies to create probes for a wide range of analytes, including reactive oxygen species, metal ions, and enzymes. sioc-journal.cn The amino and benzoyl groups in this compound could potentially be functionalized to create specific binding sites for target analytes, making it a candidate for future development in this area.

Catalysis and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, complementing traditional metal-based and enzymatic catalysis. beilstein-journals.org This field has seen rapid growth, with a wide variety of organic molecules being employed as catalysts for numerous transformations. beilstein-journals.org

The core principle of organocatalysis lies in the ability of the organic molecule to activate substrates through various mechanisms, such as forming reactive intermediates or facilitating bond-forming and bond-breaking processes. beilstein-journals.org Given the functional groups present in this compound, including the primary amine and amide moieties, it possesses the potential to act as an organocatalyst. Amines, in particular, are a well-established class of organocatalysts, capable of participating in reactions like Michael additions and aldol (B89426) reactions.

While specific applications of this compound as an organocatalyst have not been extensively reported, its structural features are analogous to those found in other successful organocatalysts. Further research could explore its catalytic activity in various organic transformations, potentially leading to the discovery of new and efficient catalytic systems.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. uohyd.ac.inias.ac.in Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired structures and properties by controlling these intermolecular interactions. uohyd.ac.innih.gov

The structure of this compound, with its hydrogen bond donors (amine and amide N-H) and acceptors (carbonyl oxygens), makes it an excellent candidate for constructing well-defined supramolecular architectures. mdpi.com These interactions can guide the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks in the solid state. ias.ac.in

The ability to control the packing of molecules in a crystal is crucial for tuning the material's physical properties, such as its mechanical and thermal stability. rsc.org The concept of a "supramolecular synthon," a robust and predictable non-covalent interaction motif, is central to crystal engineering. mdpi.com The amide-amide and amine-carbonyl hydrogen bonding patterns that this compound can form are examples of such synthons. By understanding and utilizing these interactions, it is possible to engineer new crystalline materials with specific functionalities. nih.govrsc.org

Conclusion and Future Perspectives

Summary of Key Research Achievements

Research into 2-amino-N'-benzoylbenzohydrazide and its derivatives has yielded several noteworthy achievements, primarily in the realm of biological activity and materials science. The compound is typically synthesized through the condensation of benzoyl hydrazine (B178648) with appropriate aromatic aldehydes or via the in situ formation of anthraniloyl chloride followed by a reaction with the desired hydrazide. dntb.gov.uamdpi.com

One of the most significant areas of investigation has been its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has shown notable activity against melanoma cells, with some derivatives exhibiting potent cytotoxicity. dntb.gov.ua The mechanism of its anticancer action is believed to be linked to its ability to induce DNA photocleavage. dntb.gov.ua Upon irradiation with UV-A light, the compound can generate reactive oxygen species, which in turn lead to the cleavage of DNA strands, a mechanism that could be harnessed for photodynamic therapy. dntb.gov.ua

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Research has indicated its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential as a lead compound for the development of new antibacterial agents, which is of critical importance in an era of increasing antibiotic resistance.

Furthermore, the structural framework of this compound makes it a valuable precursor in the synthesis of more complex heterocyclic compounds, such as indazoloquinazolinones, through processes like copper-catalyzed intramolecular cyclization. This highlights its utility in synthetic organic chemistry for the construction of novel molecular architectures.

Table 1: Key Research Findings for this compound

| Research Area | Key Findings | References |

| Anticancer Activity | Exhibits cytotoxicity against melanoma cell lines. | dntb.gov.ua |

| Induces apoptosis through DNA photocleavage under UV irradiation. | dntb.gov.ua | |

| Antimicrobial Activity | Shows potential inhibitory activity against both Gram-positive and Gram-negative bacteria. | |

| Synthetic Utility | Serves as a precursor for the synthesis of heterocyclic compounds like indazoloquinazolinones. |

Identification of Unexplored Research Avenues

Despite the promising findings, the full potential of this compound remains largely untapped, with several research avenues yet to be explored.

A significant gap exists in the comprehensive evaluation of its biological activity. While initial studies have focused on its anticancer and antibacterial effects, its potential against other pathogens, such as fungi and viruses, is an area ripe for investigation. Furthermore, the exploration of its activity against a wider range of cancer cell lines is warranted to understand the breadth of its potential in oncology.

The field of material science presents another underexplored domain for this compound. Its ability to absorb UV light and its structural similarity to other organic molecules used in materials science suggest that it could be investigated for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as a component in novel polymers. openaccessjournals.com The development of nanocomposites incorporating this compound could also lead to materials with enhanced properties. openaccessjournals.com

The potential of this compound derivatives as enzyme inhibitors is another area that deserves more attention. While some related benzohydrazides have been studied as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), the specific inhibitory profile of this compound against a panel of relevant enzymes has not been systematically evaluated. thepharmajournal.comwisdomlib.org Such studies could reveal new therapeutic targets for this class of compounds.

Directions for Future Synthetic and Mechanistic Studies

Future research on this compound should focus on both the development of novel synthetic methodologies and a deeper understanding of its reaction mechanisms.